molecular formula C20H27N5O2 B15102934 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-morpholinopropyl)benzamide

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-morpholinopropyl)benzamide

Cat. No.: B15102934
M. Wt: 369.5 g/mol
InChI Key: AYULTTQVFCYVKB-UHFFFAOYSA-N
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Description

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-morpholinopropyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-morpholinopropyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.

    Introduction of the Morpholinopropyl Group: The morpholinopropyl group can be attached through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylpyrimidine moiety.

    Reduction: Reduction reactions could target the benzamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholinopropyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Products may include oxidized derivatives of the pyrimidine ring.

    Reduction: Products may include amine derivatives of the benzamide group.

    Substitution: Products may include substituted morpholinopropyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Explored as a potential anticancer agent due to its ability to interact with specific cellular targets.

Medicine:

  • Potential therapeutic applications in treating infections or cancer.
  • Studied for its anti-inflammatory properties.

Industry:

  • Used in the development of new materials or pharmaceuticals.
  • Potential applications in agrochemicals.

Mechanism of Action

The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-morpholinopropyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

    4,6-Dimethylpyrimidine derivatives: These compounds share the pyrimidine core and may have similar biological activities.

    Benzamide derivatives: Compounds like N-(3-morpholinopropyl)benzamide share the benzamide structure and may exhibit similar reactivity.

Uniqueness:

  • The combination of the dimethylpyrimidine and morpholinopropyl groups in 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-morpholinopropyl)benzamide may confer unique biological properties not seen in other compounds.

Properties

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C20H27N5O2/c1-15-13-16(2)23-20(22-15)24-18-6-3-5-17(14-18)19(26)21-7-4-8-25-9-11-27-12-10-25/h3,5-6,13-14H,4,7-12H2,1-2H3,(H,21,26)(H,22,23,24)

InChI Key

AYULTTQVFCYVKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCCN3CCOCC3)C

Origin of Product

United States

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